Cy5-bifunctional dye

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Cy5 dyes often involves the introduction of functional groups that enhance their solubility and reactivity towards biomolecules. For instance, facile syntheses of thiol-reactive Cy3 and Cy5 derivatives have been reported, yielding products with enhanced water solubility and specificity for protein labeling through a straightforward process yielding over 50% overall yield from iodoacetamide, sulfhydryl-reactive derivatives of the Cy3 and Cy5 fluorophores (Toutchkine, Hahn, & Nalbant, 2002). Additionally, the preparation of Cy5 derivatives with various 5,5′-substituents has been explored to modify the dye's hydrophilic/hydrophobic balance, which is crucial for their integration into DNA sequences for potential applications in light-harvesting devices and quantum computing (Meares et al., 2022).

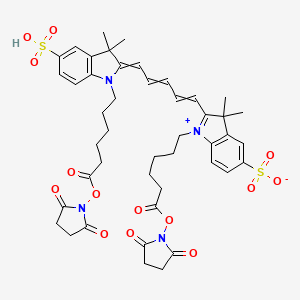

Molecular Structure Analysis

The molecular structure of Cy5 dyes, including their interaction with DNA, has been extensively studied. Cy3 and Cy5 dyes attached to the 5'C end of DNA oligonucleotides have shown to exhibit significant interactions with the DNA duplex, influencing the dye's fluorescence properties and stability. These interactions include stacking between the dye and adjacent nucleobases, which can affect the dye's photophysical properties and the stability of the DNA duplex itself (Kroutil et al., 2014).

Chemical Reactions and Properties

Cy5 dyes exhibit photoswitching properties, enabling their reversible conversion between fluorescent and non-fluorescent states via thiolation with primary thiols. This property is extensively utilized in super-resolution microscopy. The photoswitching mechanism involves a complex interplay of structural transformations, influenced by the dye's interaction with thiols (Lim et al., 2020). Additionally, the photoinduced isomerization and back-isomerization of Cy5 have been characterized, revealing insights into the dye's fluorescence behavior under various conditions (Widengren & Schwille, 2000).

Physical Properties Analysis

The physical properties of Cy5 dyes, such as their solubility, fluorescence quantum yield, and stability, are crucial for their application in biological research. The synthesis of monofunctional cyanine dyes has been optimized to enhance these properties, facilitating their use in bioconjugation and bioorthogonal labeling. These modifications have led to dyes with strong near-infrared fluorescence emission, high extinction coefficients, and good quantum yields, suitable for high-sensitivity imaging applications (Shao, Weissleder, & Hilderbrand, 2008).

Chemical Properties Analysis

The chemical properties of Cy5 dyes, such as their reactivity, photostability, and fluorescence response to environmental changes, underpin their versatility in scientific research. Studies have shown that the fluorescence of Cy5 can be modulated by its molecular environment, with specific interactions at the nucleic acid termini significantly affecting dye stability and fluorescence intensity. This sequence-dependent fluorescence of Cy5 dyes on microarrays highlights the importance of understanding these properties for the design of fluorescence-based assays and imaging techniques (Agbavwe & Somoza, 2011).

Scientific Research Applications

Use as a Near-Infrared Fluorescent Marker : Cy5 dye, when conjugated with biomolecules like Immunoglobulin G (IgG), can be used to create core-shell silica fluorescent nanoparticles. These nanoparticles can selectively recognize breast cancer cells, demonstrating superior photostability and detection sensitivity compared to pure Cy5 dye markers (He et al., 2007).

Reversible Single-Molecule Optical Switch : Unmodified Cy5 dyes can be used as efficient reversible single-molecule optical switches. This property is useful for applications like ultrahigh-density optical data storage and the study of biological processes (Heilemann et al., 2005).

Incorporation into Oligonucleotides : Cy5 derivatives can be incorporated into DNA sequences, influencing the strength of their excitonic coupling. This has potential applications in developing light-harvesting devices and room-temperature quantum computers (Meares et al., 2022).

Stability to Ozone and Photobleaching : A dye called HyPer5, functionally similar to Cy5, has been developed to be resistant to ozone and light, making it suitable for use in array experiments under various environmental conditions (Dar et al., 2008).

Detection of Trace Cyanide in Water : Cy5 can be used as a probe for the highly selective detection of trace cyanide in water. This application is significant for environmental monitoring and safety (Niu et al., 2009).

Sequence-Dependent Fluorescence on Microarrays : Cy5's fluorescent intensity is known to be dependent on the base sequence of the oligonucleotide it is attached to. This property is crucial for studies involving nucleic acid structure and dynamics (Agbavwe et al., 2011).

Reversible Quenching by Phosphines : Cy5 and related dyes can be reversibly quenched by phosphines like tris(2-carboxyethyl)phosphine (TCEP), which is useful for super-resolution imaging and differentiating between molecules inside and outside a cell (Vaughan et al., 2013).

Sequence-Dependent Fluorescence Efficiency : The fluorescence efficiency of Cy5, when attached to single-stranded DNA, is strongly sequence-dependent, influencing applications in qPCR, sequencing, and labeling for microarray hybridization (Kretschy et al., 2014).

Mechanism of Action

Target of Action

The primary target of the Cy5-bifunctional dye is the mitochondria in cells . Mitochondria are important subcellular organelles for energy production in eukaryotic cells and play critical roles in human health and disease . The Cy5 dye has been demonstrated to be used as vectors for targeting and delivering cargoes to mitochondria in cancer cells .

Mode of Action

The this compound interacts with its targets through a process known as Förster Resonance Energy Transfer (FRET) . This process involves the transfer of energy from a donor molecule (in this case, the Cy5 dye) to an acceptor molecule (the target molecule). The Cy5 dye is known for its fluorescence properties, which are exploited in this energy transfer process . The dye’s interaction with its target leads to changes in the fluorescence properties of the system, which can be measured and analyzed .

Biochemical Pathways

It is known that the dye’s interaction with its target can lead to changes in the fluorescence properties of the system, which can be indicative of changes in the biochemical environment .

Pharmacokinetics

It has been shown that cy5-labeled oligonucleotides can accumulate at the mitochondrial membrane due to a combination of the high mitochondrial membrane potential and the specific molecular structure of cy5 . This suggests that the dye may have good bioavailability and can effectively reach its target site .

Result of Action

The result of the action of the this compound is the delivery of the dye and its cargo to the mitochondria in cells . This can lead to changes in the fluorescence properties of the system, which can be measured and analyzed . These changes can provide valuable information about the biochemical environment and the function of the mitochondria .

Action Environment

The action of the this compound can be influenced by various environmental factors. For instance, the fluorescence properties of the dye can depend on the properties of the medium in which it is located . Changes in the medium can lead to changes in the fluorescence properties of the dye, which can affect its ability to interact with its target and deliver its cargo . Therefore, careful consideration of the action environment is crucial for the effective use of the this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52N4O14S2/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIODCZGPVDROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52N4O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)

![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)